molecular formula C4H6O2S B12573863 1lambda~4~-Thiolane-1,3-dione CAS No. 188756-09-4

1lambda~4~-Thiolane-1,3-dione

Cat. No.: B12573863
CAS No.: 188756-09-4
M. Wt: 118.16 g/mol
InChI Key: GPNGIGHFMOHMOO-UHFFFAOYSA-N
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Description

1λ⁴-Thiolane-1,3-dione is a five-membered sulfur-containing heterocyclic compound characterized by a thiolane ring (tetrahydrothiophene) with two ketone groups at positions 1 and 3. The sulfur atom in the thiolane ring contributes to its unique electronic and steric properties, distinguishing it from oxygen- or nitrogen-containing analogs.

Properties

CAS No.

188756-09-4

Molecular Formula

C4H6O2S

Molecular Weight

118.16 g/mol

IUPAC Name

1-oxothiolan-3-one

InChI

InChI=1S/C4H6O2S/c5-4-1-2-7(6)3-4/h1-3H2

InChI Key

GPNGIGHFMOHMOO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The original method for synthesizing 1lambda4-Thiolane-1,3-dione involves a cheletropic reaction between butadiene and sulfur dioxide to form sulfolene, which is then hydrogenated using Raney nickel as a catalyst to yield sulfolane . Recent advancements have shown that using Ni-B/MgO as a catalyst can improve both the product yield and the catalyst’s lifetime .

Industrial Production Methods: In industrial settings, the production of 1lambda4-Thiolane-1,3-dione follows similar synthetic routes but on a larger scale. The process involves the continuous hydrogenation of sulfolene in the presence of a catalyst, followed by purification steps to obtain high-purity sulfolane.

Chemical Reactions Analysis

Types of Reactions: 1lambda4-Thiolane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: It can be reduced to form thiolane derivatives.

    Substitution: The sulfone group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted sulfolanes depending on the nucleophile used.

Scientific Research Applications

1lambda~4~-Thiolane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1lambda4-Thiolane-1,3-dione exerts its effects is primarily through its role as a solvent. Its polar aprotic nature allows it to dissolve a wide range of compounds, facilitating various chemical reactions. The sulfur-oxygen double bond is polar, conferring good solubility in water, while the four-carbon ring provides non-polar stability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The following table highlights structural differences between 1λ⁴-Thiolane-1,3-dione and key analogs:

Compound Ring Structure Heteroatoms Key Functional Groups
1λ⁴-Thiolane-1,3-dione 5-membered thiolane S 1,3-diketone
Piperazine-2,3-dione 6-membered piperazine 2N 2,3-diketone
Indolin-2,3-dione Bicyclic indoline N, O 2,3-diketone

Key Observations :

  • Heteroatoms : Sulfur in thiolane enhances lipophilicity compared to nitrogen/oxygen analogs, which may improve membrane permeability .
  • Electron Distribution : The electron-withdrawing effect of sulfur in thiolane alters the diketone reactivity compared to piperazine or indoline derivatives.

Physicochemical Properties

Comparative data on lipophilicity and solubility:

Compound ClogP* Solubility (LogS) Biological Relevance
1λ⁴-Thiolane-1,3-dione 1.8 (est) -2.5 (est) Enhanced membrane permeability
Piperazine-2,3-dione 1.2 -1.9 Improved anthelmintic activity
Indolin-2,3-dione 0.5 -2.1 Selective s2 receptor affinity

*ClogP values estimated for thiolane based on sulfur’s contribution; piperazine-2,3-dione data from .

Analysis :

  • Thiolane’s higher ClogP (estimated) suggests greater lipophilicity than piperazine-2,3-dione, aligning with trends observed in sulfur-containing compounds. This property may enhance bioavailability in hydrophobic environments, such as parasitic cell membranes.
  • Indolin-2,3-dione’s lower ClogP correlates with its polar bicyclic structure, favoring interactions with hydrophilic receptor pockets .
Anthelmintic Activity
  • Piperazine-2,3-dione derivatives (e.g., 1,4-disubstituted analogs) demonstrated significant in vitro activity against Enterobius vermicularis and Fasciola hepatica, outperforming piperazine hydrate due to optimized lipophilicity .
  • The sulfur atom may further enhance penetration through parasitic cuticles.
Receptor Affinity and Selectivity
  • Indolin-2,3-dione derivatives exhibit high selectivity for s2 receptor subtypes (Kis2 = 42 nM) due to the additional carbonyl group, which disrupts s1 binding .
  • Thiolane-1,3-dione : Hypothetically, its electron-deficient diketone system could interact with cysteine-rich regions in s2 receptors, but this remains untested.

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